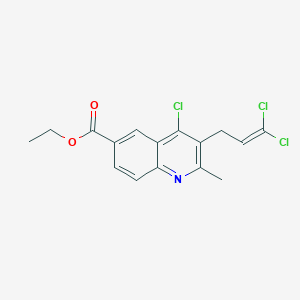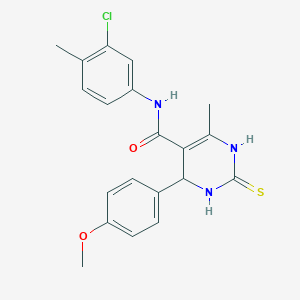![molecular formula C12H17NO B5143139 N-(7-methylenebicyclo[3.3.1]non-2-en-3-yl)acetamide](/img/structure/B5143139.png)
N-(7-methylenebicyclo[3.3.1]non-2-en-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-methylenebicyclo[3.3.1]non-2-en-3-yl)acetamide, also known as Bicyclo[3.3.1]non-2-ene-3-carboxamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3.1]non-2-en-3-yl)acetamide.
科学的研究の応用
N-(7-methylenebicyclo[3.3.1]non-2-en-3-yl)acetamide has shown potential applications in various scientific research fields. It has been studied as a potential drug candidate due to its ability to selectively inhibit the activity of certain enzymes. It has also been studied as a potential ligand for the development of new catalysts for organic synthesis. Additionally, it has been explored as a potential probe for the study of protein-ligand interactions.
作用機序
The mechanism of action of N-(7-methylenebicyclo[3.3.1]non-2-en-3-yl)acetamide involves its ability to selectively inhibit the activity of certain enzymes. Specifically, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which plays a critical role in the transmission of nerve impulses. By inhibiting this enzyme, N-(7-methylenebicyclo[3.3.1]non-2-en-3-yl)acetamide has the potential to be used as a treatment for diseases such as Alzheimer's.
Biochemical and Physiological Effects:
Studies have shown that N-(7-methylenebicyclo[3.3.1]non-2-en-3-yl)acetamide has a number of biochemical and physiological effects. It has been shown to have a high binding affinity for acetylcholinesterase, which leads to its inhibition. Additionally, it has been shown to have good selectivity towards acetylcholinesterase, meaning it does not inhibit the activity of other enzymes. Furthermore, it has been shown to have good stability in biological systems, which is important for its potential use as a drug candidate.
実験室実験の利点と制限
One of the main advantages of N-(7-methylenebicyclo[3.3.1]non-2-en-3-yl)acetamide for lab experiments is its high binding affinity for acetylcholinesterase. This makes it a valuable tool for the study of this enzyme and its role in various biological processes. Additionally, its good selectivity towards acetylcholinesterase means that it can be used to study this enzyme without interfering with the activity of other enzymes. However, one of the limitations of N-(7-methylenebicyclo[3.3.1]non-2-en-3-yl)acetamide is its relatively low yield in the synthesis process, which can limit its availability for lab experiments.
将来の方向性
There are several future directions for the study of N-(7-methylenebicyclo[3.3.1]non-2-en-3-yl)acetamide. One potential direction is the development of new synthetic methods that can improve the yield of the compound. Another direction is the study of its potential as a drug candidate for the treatment of diseases such as Alzheimer's. Additionally, further research can be done to explore its potential as a ligand for the development of new catalysts for organic synthesis. Finally, more studies can be done to explore its potential as a probe for the study of protein-ligand interactions.
Conclusion:
In conclusion, N-(7-methylenebicyclo[3.3.1]non-2-en-3-yl)acetamide is a chemical compound that has shown potential applications in various scientific research fields. Its ability to selectively inhibit the activity of certain enzymes makes it a valuable tool for the study of these enzymes and their role in various biological processes. While there are limitations to its use in lab experiments, there are several future directions for its study that can lead to new discoveries and applications.
合成法
N-(7-methylenebicyclo[3.3.1]non-2-en-3-yl)acetamide can be synthesized via a multistep process starting from commercially available starting materials. The synthesis involves the conversion of 2-cyclohexenone to an intermediate, which is then cyclized to form the bicyclic core. The final product is obtained through the reaction of the bicyclic core with acetic anhydride. The overall yield of the synthesis is around 30%.
特性
IUPAC Name |
N-(7-methylidene-3-bicyclo[3.3.1]non-2-enyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8-3-10-5-11(4-8)7-12(6-10)13-9(2)14/h6,10-11H,1,3-5,7H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYRFYLLTNHUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2CC(C1)CC(=C)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-methylidenebicyclo[3.3.1]non-2-en-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B5143068.png)
![N-{1-[1-(3-methylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5143076.png)



![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5143103.png)
![4-butoxy-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5143123.png)
![4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5143136.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-phenylbutanamide](/img/structure/B5143146.png)
![ethyl (4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5143151.png)

![7-benzyl-5-nitro-N-phenyl-1,3,7-triazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5143165.png)

![5-[(5-iodo-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143181.png)